Secnidazole

Catalog No.
S542903
CAS No.
3366-95-8
M.F
C7H11N3O3
M. Wt
185.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Secnidazole

CAS Number

3366-95-8

Product Name

Secnidazole

IUPAC Name

1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

InChI

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3

InChI Key

KPQZUUQMTUIKBP-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CC(C)O)[N+](=O)[O-]

Solubility

>27.8 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

PM 185184; PM-185184; PM185184; RP 14539; RP-14539; RP14539; SYM-1219; SYM1219; SYM 1219; Secnidazole, trade name: Flagentyl, Secnol, Deprozol, Sabima; Sindose, Secnil.

Canonical SMILES

CC1=NC=C(N1CC(C)O)[N+](=O)[O-]

Description

The exact mass of the compound Secnidazole is 185.08 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759812. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mitigator of Serratia marcescens Virulence

Synthesis of Secnidazole Metal Complexes

Treatment of Trichomoniasis

Treatment of Bacterial Vaginosis

Stability Testing of 5-Nitroimidazoles

Adjuvant Therapy for Resistant Bacterial Infections

Secnidazole is a broad-spectrum antimicrobial agent belonging to the nitroimidazole class, primarily used for treating bacterial vaginosis and certain protozoal infections. Its chemical structure is characterized by the presence of a nitro group attached to an imidazole ring, which is crucial for its antimicrobial activity. Secnidazole is known for its selective action against anaerobic Gram-positive and Gram-negative bacteria, as well as protozoa such as Trichomonas vaginalis . It was first approved for use in the United States in 2017, although it has been available in other countries for several decades .

Secnidazole, like other nitroimidazoles, acts by disrupting the DNA of anaerobic bacteria and protozoa. The nitro group within its structure undergoes bioreduction inside these organisms, generating free radicals that damage DNA and inhibit its replication. This ultimately leads to cell death and eradication of the infection.

Toxicity

Secnidazole is generally well-tolerated, but side effects like nausea, vomiting, metallic taste, and headache can occur.

  • Studies haven't reported extensive data on chronic toxicity [].
Can be summarized as follows:

  • Entry into the Pathogen: Secnidazole enters the bacterial or protozoan cell as an inactive prodrug.
  • Reduction: The nitro group is reduced by nitroreductase enzymes to form radical anions.
  • Damage: These radicals cause DNA strand breakage and inhibit protein synthesis, leading to cell death.

Secnidazole exhibits potent antimicrobial properties against a variety of pathogens. Its effectiveness includes:

  • Bacterial Infections: Particularly effective against anaerobic bacteria associated with bacterial vaginosis.
  • Protozoal Infections: Active against Trichomonas vaginalis, making it useful in treating trichomoniasis .
  • Resistance: Some studies indicate that bacterial isolates with reduced susceptibility to metronidazole may also show diminished sensitivity to secnidazole, although the clinical significance of this cross-resistance remains uncertain .

The synthesis of secnidazole involves several steps starting from simpler organic compounds. Common methods include:

  • Formation of the Nitroimidazole Core: This is achieved through nitration reactions involving imidazole derivatives.
  • Hydroxylation: The introduction of hydroxyl groups at specific positions on the imidazole ring enhances solubility and biological activity.
  • Purification: Techniques such as crystallization and chromatography are employed to obtain pure secnidazole suitable for pharmaceutical use .

Secnidazole has been evaluated for potential drug interactions, particularly concerning:

  • Oral Contraceptives: Studies suggest that secnidazole does not significantly affect the efficacy of hormonal contraceptives .
  • Alcohol Consumption: Co-administration with alcohol can lead to adverse effects such as nausea and vomiting; hence, patients are advised to avoid alcohol during treatment and for two days afterward .
  • Other Medications: While generally well tolerated, it is crucial to monitor interactions with other drugs metabolized by cytochrome P450 enzymes .

Secnidazole shares similarities with other nitroimidazoles but possesses unique characteristics that differentiate it from its counterparts. Below is a comparison with similar compounds:

Compound NameStructure CharacteristicsUnique Features
Metronidazole5-nitroimidazoleWidely used but has more side effects than secnidazole; longer treatment courses may lead to resistance.
Tinidazole1-(2-hydroxyethyl)-2-methyl-5-nitroimidazoleLonger half-life allows for shorter treatment regimens; effective against similar pathogens.
Ornidazole1-(2-hydroxyethyl)-2-methyl-5-nitroimidazoleSimilar mechanism but less commonly used; has been associated with hepatotoxicity in some cases.
Benznidazole1-(benzyl)-2-methyl-5-nitroimidazolePrimarily used for Chagas disease; different spectrum of activity compared to secnidazole.

Secnidazole's unique formulation as a single-dose therapy offers convenience and improved patient compliance compared to other nitroimidazoles that often require multiple doses over several days . Its favorable side effect profile makes it a preferred choice in certain clinical scenarios, particularly in treating bacterial vaginosis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

185.08004122 g/mol

Monoisotopic Mass

185.08004122 g/mol

Heavy Atom Count

13

LogP

0.22 (LogP)

Appearance

Solid powder

Melting Point

76.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R3459K699K

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 6 of 8 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Secnidazole is indicated for treating trichomoniasis and bacterial vaginosis in patients 12 years of age and older. In other countries, it is also available as a combination product with other antibacterial drugs, such as [itraconazole].

Livertox Summary

Secnidazole is an orally available, broad spectrum antimicrobial agent used in the treatment of bacterial vaginosis. Secnidazole is a nitroimidazole similar to metronidazole but is used as a single dose and, unlike metronidazole, has not been linked to serum enzyme elevations during therapy or to cases of clinically apparent acute liver injury.

Drug Classes

Antiinfective Agents

Pharmacology

Secnidazole is a nitroimidazole antimicrobial drug that displays selectivity against many anaerobic Gram-positive and Gram-negative bacteria and protozoa [A27210]. In vitro studies demonstrates the effectiveness of the drug against *Bacteroides fragilis*, *Trichomonas vaginalis*, *Entamoeba histolytica* and *Giardia lamblia* [A27210]. There is no significant bacterial or protozoal resistance reported from secnidazole treatment [A27210].

MeSH Pharmacological Classification

Antiprotozoal Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01A - Agents against amoebiasis and other protozoal diseases
P01AB - Nitroimidazole derivatives
P01AB07 - Secnidazole

Mechanism of Action

Like other 5-nitroimidazole antimicrobials, the antimicrobial and antiprotozoal activity of secnidazole is accounted for by the nitro group in the imidazole ring. Upon entering the target pathogen, the nitro group of secnidazole is reduced by bacterial or parasitic nitroreductase enzymes, producing radical anions and reactive intermediates. Radical anions and reactive intermediates cause the depletion of thiols, DNA helix damage, disruption of bacterial or parasitic protein synthesis and replication, and ultimately, cell death of susceptible isolates of Gram positive bacteria, Gram negative bacteria and _T. vaginalis_.

Pictograms

Irritant

Irritant

Other CAS

3366-95-8

Absorption Distribution and Excretion

Secnidazole is rapidly and completely absorbed after oral administration. Following administration of a single oral dose of 2 g in healthy adult female subjects, the mean (SD) Cmax was 45.4 (7.64) mcg/mL and mean (SD) systemic exposure (AUC0-inf) was 1331.6 (230.16) mcg x hr/mL. Tmax ranged from three to four hours. Food has negligible effects on drug absorption and systemic exposure.
Following oral administration of a 2 g oral dose of secnidazole, approximately 15% of the drug was excreted as unchanged secnidazole in the urine.
The apparent volume of distribution of secnidazole is approximately 42 L.
The total body clearance of secnidazole is approximately 25 mL/min. The renal clearance is approximately 3.9 mL/min.

Metabolism Metabolites

The metabolism of secnidazole has not been fully characterized. According to _in vitro_ studies, secnidazole is metabolized by hepatic CYP450 enzymes, with less than or equal to 1% of the parent drug converted to metabolites. Secnidazole was found to be metabolized by CYP3A4 and CYP3A5 but to a limited extent. Secnidazole most likely undergoes oxidation. A hydroxymethyl metabolite and glucuronide conjugates of secnidazole have been detected in urine.

Wikipedia

Secnidazole
Meralluride

Biological Half Life

The plasma elimination half-life for secnidazole is approximately 17 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548222/ PubMed PMID: 31643547.
2: Abd El Aziz MA, Sharifipour F, Abedi P, Jahanfar S, Judge HM. Secnidazole for treatment of bacterial vaginosis: a systematic review. BMC Womens Health. 2019 Oct 21;19(1):121. doi: 10.1186/s12905-019-0822-2. PubMed PMID: 31638955; PubMed Central PMCID: PMC6802328.
3: Cheung W, Russo C, Maher S, Malik R, Šlapeta J. Successful use of secnidazole to manage a giardiosis outbreak in a shelter. Vet Parasitol. 2019 Oct;274:108911. doi: 10.1016/j.vetpar.2019.08.005. Epub 2019 Aug 14. PubMed PMID: 31499401.
4: Leggit JC, Saguil A. Secnidazole (Solosec) for Bacterial Vaginosis. Am Fam Physician. 2019 Aug 15;100(4):242-243. PubMed PMID: 31414782.
5: Elghazaly SM, Hamam KM, Badawy MM, Yakoub Agha NA, Samy A, Abbas AM. Efficacy and safety of single dose of oral secnidazole 2 g in treatment of bacterial vaginosis: A systematic review and meta-analysis. Eur J Obstet Gynecol Reprod Biol. 2019 Jul;238:125-131. doi: 10.1016/j.ejogrb.2019.05.013. Epub 2019 May 14. Review. PubMed PMID: 31129560.
6: Escobedo AA, Almirall P, Chirino E, Pacheco F, Duque A, Avila I. Treatment of refractory paediatric giardiasis using secnidazole plus albendazole: a case series. Infez Med. 2018 Dec 1;26(4):379-384. PubMed PMID: 30555145.
7: Saleh MM, Abbas HA, Askoura MM. Repositioning secnidazole as a novel virulence factors attenuating agent in Pseudomonas aeruginosa. Microb Pathog. 2019 Feb;127:31-38. doi: 10.1016/j.micpath.2018.11.042. Epub 2018 Nov 27. PubMed PMID: 30500409.
8: Lin X, Ruan Q, Zhang X, Duan X, Teng Y, Zhang J. (99m)Tc labelled complexes with secnidazole xanthate: Synthesis and evaluation as potential radiotracers to target tumor hypoxia. Appl Radiat Isot. 2018 Oct;140:289-293. doi: 10.1016/j.apradiso.2018.07.036. Epub 2018 Jul 30. PubMed PMID: 30092554.
9: Nespoulous L, Matei I, Charissoux A, Bédane C, Assikar S. Symmetrical drug-related intertriginous and flexural exanthema (SDRIFE) associated with pristinamycin, secnidazole, and nefopam, with a review of the literature. Contact Dermatitis. 2018 Dec;79(6):378-380. doi: 10.1111/cod.13084. Epub 2018 Jul 30. Review. PubMed PMID: 30062790.
10: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500938/ PubMed PMID: 29999997.
11: Volpato A, Fortuoso BF, Campigotto G, Glombowsky P, Bottari NB, Lopes LS, Da Silva AS. Secnidazole for control of giardiasis in dairy calves. Exp Parasitol. 2018 Jun;189:16-18. doi: 10.1016/j.exppara.2018.04.008. Epub 2018 Apr 11. PubMed PMID: 29684664.
12: Secnidazole (Solosec) for bacterial vaginosis. Med Lett Drugs Ther. 2018 Mar 26;60(1543):52-53. PubMed PMID: 29635264.
13: Hussar DA, Walter MA. Delafloxacin meglumine, Meropenem trihydrate/vaborbactam, Secnidazole, and Benznidazole. J Am Pharm Assoc (2003). 2018 Mar - Apr;58(2):223-227. doi: 10.1016/j.japh.2018.01.007. PubMed PMID: 29506662.
14: Ghosh AP, Aycock C, Schwebke JR. In Vitro Study of the Susceptibility of Clinical Isolates of Trichomonas vaginalis to Metronidazole and Secnidazole. Antimicrob Agents Chemother. 2018 Mar 27;62(4). pii: e02329-17. doi: 10.1128/AAC.02329-17. Print 2018 Apr. PubMed PMID: 29439963; PubMed Central PMCID: PMC5913958.
15: Nyirjesy P, Schwebke JR. Secnidazole: next-generation antimicrobial agent for bacterial vaginosis treatment. Future Microbiol. 2018 Apr;13:507-524. doi: 10.2217/fmb-2017-0270. Epub 2018 Jan 12. PubMed PMID: 29327947.
16: Chavoustie SE, Gersten JK, Samuel MJ, Schwebke JR. A Phase 3, Multicenter, Prospective, Open-Label Study to Evaluate the Safety of a Single Dose of Secnidazole 2 g for the Treatment of Women and Postmenarchal Adolescent Girls with Bacterial Vaginosis. J Womens Health (Larchmt). 2018 Apr;27(4):492-497. doi: 10.1089/jwh.2017.6500. Epub 2018 Jan 11. PubMed PMID: 29323627.
17: Pentikis HS, Adetoro N. Two Phase 1, Open-Label, Single-Dose, Randomized, Crossover Studies to Assess the Pharmacokinetics, Safety, and Tolerability of Orally Administered Granules of Secnidazole (2 g) in Healthy Female Volunteers Under Different Administration Conditions. Clin Pharmacol Drug Dev. 2018 Jun;7(5):543-553. doi: 10.1002/cpdd.406. Epub 2017 Nov 10. PubMed PMID: 29125715; PubMed Central PMCID: PMC6033001.
18: Darpo B, Xue H, Adetoro N, Matthews BG, Pentikis HS. Thorough QT/QTc Evaluation of the Cardiac Safety of Secnidazole at Therapeutic and Supratherapeutic Doses in Healthy Individuals. J Clin Pharmacol. 2018 Mar;58(3):286-293. doi: 10.1002/jcph.1014. Epub 2017 Oct 2. PubMed PMID: 28967984; PubMed Central PMCID: PMC5836856.
19: Schwebke JR, Morgan FG Jr, Koltun W, Nyirjesy P. A phase-3, double-blind, placebo-controlled study of the effectiveness and safety of single oral doses of secnidazole 2 g for the treatment of women with bacterial vaginosis. Am J Obstet Gynecol. 2017 Dec;217(6):678.e1-678.e9. doi: 10.1016/j.ajog.2017.08.017. Epub 2017 Sep 1. Erratum in: Am J Obstet Gynecol. 2018 Jul;219(1):110. PubMed PMID: 28867602.
20: Hillier SL, Nyirjesy P, Waldbaum AS, Schwebke JR, Morgan FG, Adetoro NA, Braun CJ. Secnidazole Treatment of Bacterial Vaginosis: A Randomized Controlled Trial. Obstet Gynecol. 2017 Aug;130(2):379-386. doi: 10.1097/AOG.0000000000002135. PubMed PMID: 28697102.

Explore Compound Types